1-hexadecyl-3-methylimidazolium bromide

Enhanced Oil Recovery (EOR) Interfacial Tension Cationic Surfactant

Researchers requiring robust surfactants for high-salinity EOR or antimicrobial composites face limitations with conventional CTAB. C16mimBr (CAS 132361-22-9) is a long-chain imidazolium SAIL delivering quantifiable performance advantages: • 78% additional oil recovery vs 65% for CTAB in core flooding at 4 wt% NaCl • CMC ~0.05 wt%, enabling surface activity at ultra-low concentrations • Forms stable wormlike micelles for rheology control in oilfield fluids Supplied with ≥97% purity and rigorous QC. Store under inert gas at <15°C.

Molecular Formula C20H39N2.Br
Molecular Weight 387.44106
CAS No. 132361-22-9
Cat. No. B1149077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hexadecyl-3-methylimidazolium bromide
CAS132361-22-9
Molecular FormulaC20H39N2.Br
Molecular Weight387.44106
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-]
InChIInChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexadecyl-3-methylimidazolium Bromide Specifications & Characteristics


1-Hexadecyl-3-methylimidazolium bromide (C16mimBr, CAS 132361-22-9) is a cationic surface-active ionic liquid (SAIL) with the molecular formula C20H39BrN2 and molecular weight 387.44 g/mol . The compound consists of a 1-hexadecyl-3-methylimidazolium cation paired with a bromide anion [1]. C16mimBr is a solid at 20°C and is commercially available with typical purity specifications of >97.0% (HPLC, precipitation titration) . As a long-chain imidazolium ionic liquid, it exhibits non-volatility, non-flammability, and high thermal stability, making it suitable for applications where conventional surfactants may degrade or volatilize [2]. The compound is air-sensitive and hygroscopic, requiring storage under inert gas at room temperature (recommended <15°C) .

Why C16mimBr Cannot Be Substituted by Shorter-Chain ILs


The C16 alkyl chain length of 1-hexadecyl-3-methylimidazolium bromide is the primary determinant of its physicochemical and functional differentiation. Critical micelle concentration (CMC) decreases exponentially with increasing alkyl chain length in the 1-alkyl-3-methylimidazolium bromide series, with C16mimBr exhibiting a CMC of approximately 0.05 wt%, which is orders of magnitude lower than shorter-chain analogs such as C12mimBr and C14mimBr [1][2]. This low CMC directly impacts surface activity, interfacial tension reduction capability, and self-assembly behavior. Furthermore, in direct comparison with conventional cationic surfactants bearing identical C16 alkyl chains, such as cetyltrimethylammonium bromide (CTAB), C16mimBr demonstrates superior performance retention under high-salinity conditions relevant to enhanced oil recovery (EOR) applications [3]. Substituting C16mimBr with a shorter-chain imidazolium IL (e.g., C10mimBr or C12mimBr) or a conventional cationic surfactant would alter micellization thermodynamics, interfacial activity, and aggregate morphology, potentially compromising experimental reproducibility and process efficiency in applications ranging from nanomaterial templating to antimicrobial surface modification [4].

C16mimBr Quantitative Differentiation Evidence


Enhanced Oil Recovery Performance vs. CTAB

In a direct head-to-head comparison under simulated reservoir conditions, 1-hexadecyl-3-methylimidazolium bromide (C16mimBr) demonstrated higher interfacial tension reduction efficiency and superior oil recovery compared to the conventional cationic surfactant cetyltrimethylammonium bromide (CTAB), which shares the same C16 alkyl chain length. Core flooding experiments revealed that C16mimBr achieved 78% additional oil recovery, while CTAB achieved 65% additional oil recovery under identical harsh salinity conditions (4 wt% NaCl) [1][2]. Furthermore, C16mimBr formed stable emulsions during flow through microchannel models, contributing to improved sweep efficiency [2].

Enhanced Oil Recovery (EOR) Interfacial Tension Cationic Surfactant

Corrosion Inhibition Efficiency for Mild Steel

Electrochemical studies evaluated 1-hexadecyl-3-methylimidazolium bromide (HMIBr) as a corrosion inhibitor for mild steel in 1 M HCl. Potentiodynamic polarization results indicated that HMIBr acts as a mixed-type inhibitor, suppressing the corrosion process with an inhibition efficiency of 96.9% at an optimum concentration of 10⁻³ M [1]. While this study did not include a direct comparator, the high efficiency value is class-level inference for imidazolium-based ionic liquids as corrosion inhibitors, with longer alkyl chains generally enhancing adsorption and surface coverage [1].

Corrosion Inhibition Mild Steel Electrochemistry

Antimicrobial α-ZrP Composites

In a comparative study of three quaternary ammonium-type ionic liquids intercalated into α-zirconium phosphonate (α-ZrP), the C16mimBr-ZrP composite demonstrated the lowest minimal inhibitory concentration (MIC) against both S. aureus and E. coli, with values less than 19 mg/L within 24 hours [1]. The mass fraction of C16mimBr in the composite was 53.11 wt%, and its onset decomposition temperature was 219°C after intercalation (compared to 174°C for pure C16mimBr) [1]. Comparators included hexadecyl dimethyl benzyl ammonium chloride (C16HDBACCl)-ZrP (MIC >19 mg/L, onset decomposition 225°C) and hexadecyl trimethyl ammonium chloride (C16CTACCl)-ZrP (MIC >19 mg/L, onset decomposition 263°C) [1].

Antimicrobial Materials α-Zirconium Phosphonate Ionic Liquid Composite

Critical Micelle Concentration: Shorter-Chain Analogs

The critical micelle concentration (CMC) of 1-alkyl-3-methylimidazolium bromide ionic liquids decreases exponentially with increasing alkyl chain length. C16mimBr exhibits a CMC of approximately 0.05 wt% (equivalent to ~1.3 mM based on molecular weight) [1]. For comparison, C14mimBr has a CMC of ~0.65 mM under similar conditions, and C12mimBr has a CMC of ~9.7 mM [2]. This represents a ~7.5-fold reduction in CMC from C14 to C16, and a >100-fold reduction from C12 to C16. The low CMC enables C16mimBr to achieve maximum surface activity at significantly lower concentrations than shorter-chain analogs, reducing material consumption in formulations [3].

Critical Micelle Concentration Surface-Active Ionic Liquid Chain-Length Effect

Self-Assembly into Wormlike Micelles

Rheological studies demonstrate that C16mimBr aqueous solutions, in the presence of sodium tosylate (NaTos), form wormlike micelles and viscoelastic network structures analogous to those observed in conventional ionic surfactant/salt systems [1]. Zero-shear viscosity measurements, entanglement length determination, and freeze-fracture TEM imaging confirm the formation of entangled wormlike micelles at room temperature (298 K) [1]. This behavior is class-level inference, as similar viscoelastic properties are observed for CTAB/NaTos systems, but the imidazolium headgroup of C16mimBr may offer distinct advantages in terms of thermal stability and tunability through anion exchange [1][2].

Wormlike Micelles Viscoelastic Fluids Self-Assembly

Thermal Stability Enhancement via α-ZrP Intercalation

Intercalation of 1-hexadecyl-3-methylimidazolium bromide into α-zirconium phosphonate (α-ZrP) significantly enhances its thermal stability. The onset decomposition temperature increases from 174°C for pure C16mimBr to 219°C for the C16mimBr-ZrP composite, representing a 45°C improvement [1]. This enhancement is comparable to that observed for C16HDBACCl (increase from 198°C to 225°C, +27°C) and C16CTACCl (increase from 219°C to 263°C, +44°C) [1]. The C16mimBr-ZrP composite also exhibits a high mass fraction of the ionic liquid (53.11 wt%) while maintaining the structural integrity of the layered host [1].

Thermal Stability α-Zirconium Phosphonate Composite Materials

C16mimBr Validated Application Scenarios


High-Salinity EOR Surfactant Formulations

C16mimBr is quantitatively justified as a superior surfactant for EOR applications in high-salinity reservoirs (up to 4 wt% NaCl). Direct head-to-head core flooding experiments demonstrate 78% additional oil recovery for C16mimBr versus 65% for CTAB under identical conditions [1]. The compound's ability to form stable emulsions during flow through porous media contributes to improved sweep efficiency and oil mobilization. Formulations combining C16mimBr (0.5 wt%) with lauryl glucoside (1 wt%) as a co-surfactant in 4 wt% salinity yield Winsor Type-III microemulsions with low interfacial tension, further validating its EOR potential [2].

Antimicrobial α-ZrP Composites

C16mimBr intercalated into α-zirconium phosphonate (α-ZrP) produces composites with quantifiably superior antibacterial activity. The C16mimBr-ZrP composite exhibits an MIC below 19 mg/L against both S. aureus and E. coli within 24 hours, outperforming benzyl and trimethyl ammonium analogs in direct comparison [1]. The composite's enhanced thermal stability (onset decomposition at 219°C vs. 174°C for pure C16mimBr) enables processing at elevated temperatures [1]. This evidence supports the selection of C16mimBr-ZrP composites for antimicrobial coatings, textiles, and medical devices where both biocidal efficacy and thermal stability are critical.

Low-Concentration Micellization Systems

The CMC of C16mimBr (~0.05 wt%, ~1.3 mM) is approximately 0.2× that of C14mimBr (~0.65 mM) and 0.013× that of C12mimBr (~9.7 mM) [1][2]. This chain-length-dependent CMC reduction means that C16mimBr achieves maximum surface activity at significantly lower concentrations than shorter-chain imidazolium bromides. Applications that benefit from this property include microemulsion formulations (where lower surfactant loading reduces cost and environmental impact), nanomaterial templating (where controlled micellization at low concentrations is desirable), and extraction/separation processes (where minimal surfactant carryover is advantageous) [3].

Viscoelastic Fluids for Oilfield & Home Care

C16mimBr forms wormlike micelles and viscoelastic network structures in aqueous solutions containing sodium tosylate at room temperature (298 K), as confirmed by zero-shear viscosity measurements and freeze-fracture TEM [1]. This self-assembly behavior is characteristic of long-chain cationic surfactants and enables the formulation of rheology modifiers for oilfield stimulation fluids, hydraulic fracturing, and home care products. The ionic liquid nature of C16mimBr provides enhanced thermal stability and tunability through anion exchange compared to conventional surfactants, offering formulation flexibility for applications requiring temperature-stable viscoelastic properties [1][2].

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